

In-Depth Technical Guide: 3-Methylcarbostyril (3-Methylquinolin-2(1H)-one)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcarbostyril, systematically known as 3-Methylquinolin-2(1H)-one, is a heterocyclic aromatic organic compound belonging to the quinolinone family. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. Derivatives of quinolin-2(1H)-one have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-Methylcarbostyril**.

Chemical Identity and Properties

The fundamental chemical and physical properties of **3-Methylcarbostyril** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Reference
CAS Number	2721-59-7	
Molecular Formula	C10H9NO	-
Molecular Weight	159.18 g/mol	_
Melting Point	234-235 °C	_
Boiling Point	346 °C at 760 mmHg	_
Synonyms	3-Methylquinolin-2(1H)-one, 3- Methyl-2-quinolone, 3-Methyl- 1,2-dihydroquinoline-2-one	-

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Methylcarbostyril** is not readily available in the provided search results, a general and widely applicable method for the synthesis of quinolin-2(1H)-one derivatives is the Conrad-Limpach-Knorr synthesis. A plausible synthetic route for **3-Methylcarbostyril** would involve the cyclization of an appropriate acetoacetanilide derivative.

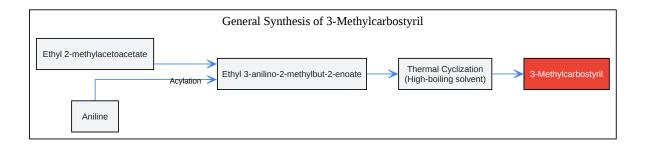
A general experimental workflow for the synthesis of a substituted quinolin-2(1H)-one is outlined below. This can be adapted for the synthesis of **3-Methylcarbostyril** by using the appropriate starting materials.

General Experimental Protocol for Quinolin-2(1H)-one Synthesis

- Acylation of Aniline: Aniline is reacted with an appropriate β-ketoester (e.g., ethyl 2-methylacetoacetate for the synthesis of 3-methylcarbostyril) to form the corresponding β-anilinoacrylate. This reaction is typically carried out in a suitable solvent like ethanol.
- Cyclization: The resulting anilinoacrylate is then subjected to thermal cyclization in a highboiling point solvent, such as diphenyl ether or Dowtherm A. This step proceeds via an intramolecular electrophilic aromatic substitution to form the quinolinone ring.



Purification: The crude product is isolated by cooling the reaction mixture and filtering the
precipitated solid. Purification is typically achieved by recrystallization from a suitable solvent
like ethanol or acetic acid.



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A generalized synthetic workflow for **3-Methylcarbostyril**.

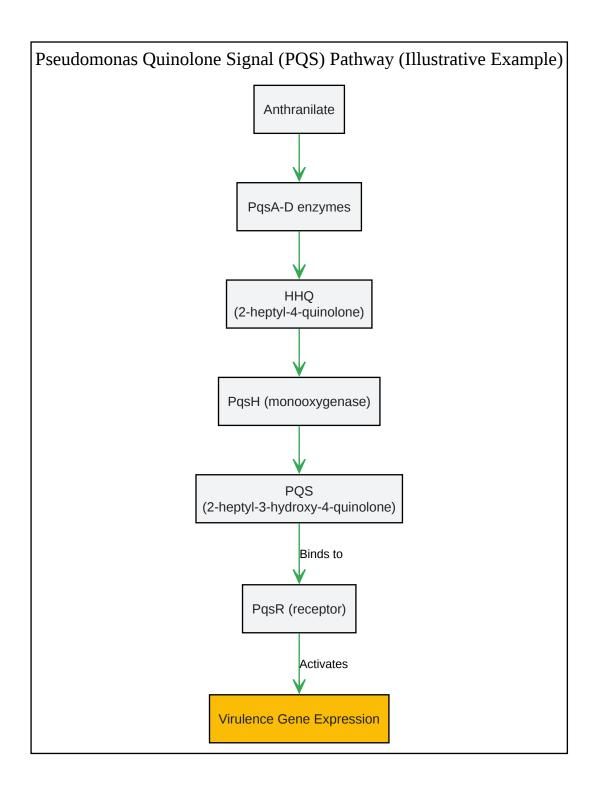
Biological Activity and Signaling Pathways

Direct experimental evidence for the specific biological activity and signaling pathways of **3-Methylcarbostyril** is limited in the available literature. However, the broader class of quinolinone derivatives is well-documented for its diverse pharmacological effects. Many substituted quinolin-2(1H)-ones exhibit significant biological activities, including antibacterial and anticancer properties.[1][2]

One of the most well-characterized signaling systems involving quinolones is the Pseudomonas Quinolone Signal (PQS) pathway in the bacterium Pseudomonas aeruginosa.[3] [4] This is a quorum-sensing system that regulates gene expression, including virulence factors, in a cell-density-dependent manner. The signaling molecule in this pathway is 2-heptyl-3-hydroxy-4-quinolone, which is structurally related to **3-Methylcarbostyril**.

While it is important to note that **3-Methylcarbostyril** is not a direct component of the PQS system, understanding this pathway provides a valuable framework for the potential mechanisms through which other quinolone derivatives might exert biological effects, particularly in bacteria.





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Illustrative diagram of the PQS pathway in *P. aeruginosa*.

Conclusion



3-Methylcarbostyril is a foundational member of the quinolinone family of heterocyclic compounds. While specific data on its biological activity is sparse, the well-established pharmacological importance of the quinolinone scaffold suggests that **3-Methylcarbostyril** and its derivatives are promising candidates for further investigation in drug discovery and development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to unlock its full therapeutic potential.

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